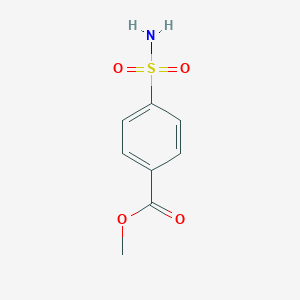
Boc-N-Me-Tyr-OH
Descripción general
Descripción
N-α-tert-Butoxycarbonyl-N-methyl-L-tyrosine: (Boc-N-Me-Tyr-OH) is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a methyl group on the nitrogen atom.
Aplicaciones Científicas De Investigación
Boc-N-Me-Tyr-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Enzyme Studies: Employed in the study of enzyme kinetics and mechanisms.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Incorporated into biomaterials for tissue engineering and regenerative medicine.
Mecanismo De Acción
Target of Action
Boc-N-Me-Tyr-OH, also known as Boc-MeTyr-OH, is a derivative of the amino acid tyrosine . Amino acids and their derivatives are known to influence various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . .
Biochemical Pathways
Amino acids and their derivatives, including tyrosine derivatives like this compound, are known to play key roles in various biochemical pathways . They can act as precursors for the synthesis of monoamine neurotransmitters, including catecholamines and 5-hydroxytryptamine . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-Tyr-OH typically involves the protection of the amino group of tyrosine with a tert-butoxycarbonyl group. This is achieved by reacting tyrosine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The methylation of the nitrogen atom is then carried out using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often performed using solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc group is removed using trifluoroacetic acid, and the peptide is cleaved from the resin using strong acids like hydrogen fluoride .
Análisis De Reacciones Químicas
Types of Reactions: Boc-N-Me-Tyr-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Coupling: Dicyclohexylcarbodiimide, hydroxybenzotriazole.
Major Products:
Deprotection: N-methyl-L-tyrosine.
Coupling: Peptides containing N-methyl-L-tyrosine residues.
Comparación Con Compuestos Similares
N-α-tert-Butoxycarbonyl-L-tyrosine (Boc-Tyr-OH): Similar structure but lacks the methyl group on the nitrogen atom.
N-α-tert-Butoxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH): Similar structure but has a methyl group on the oxygen atom of the phenol ring.
N-α-tert-Butoxycarbonyl-N-methyl-L-tyrosine benzyl ester (Boc-N-Me-Tyr(Bzl)-OH): Similar structure but has a benzyl ester group instead of a free carboxyl group.
Uniqueness: Boc-N-Me-Tyr-OH is unique due to the presence of both the Boc protecting group and the methyl group on the nitrogen atom. This combination provides stability during peptide synthesis and allows for the incorporation of N-methyl-L-tyrosine into peptide chains, which can influence the biological activity and stability of the resulting peptides .
Propiedades
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVBZIOLJVJCLT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427193 | |
| Record name | Boc-N-Me-Tyr-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82038-34-4 | |
| Record name | Boc-N-Me-Tyr-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)






![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)




